
1-(4-Bromobut-2-yn-1-yl)-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromobut-2-yn-1-yl)-4-fluorobenzene is an organic compound characterized by the presence of a bromine atom, a fluorine atom, and an alkyne group within its molecular structure
Méthodes De Préparation
The synthesis of 1-(4-Bromobut-2-yn-1-yl)-4-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-1-butyne and 4-fluorobenzene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a palladium-catalyzed coupling reaction. The use of a base such as potassium carbonate is common to facilitate the reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
1-(4-Bromobut-2-yn-1-yl)-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The alkyne group can be oxidized to form diketones or reduced to form alkanes or alkenes.
Cycloaddition Reactions: The alkyne group can participate in cycloaddition reactions, forming cyclic compounds such as oxazoles or pyrones.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Bromobut-2-yn-1-yl)-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules that interact with specific biological targets.
Medicine: Research into its potential as a precursor for drug development is ongoing, particularly in the field of cancer therapeutics.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparaison Avec Des Composés Similaires
1-(4-Bromobut-2-yn-1-yl)-4-fluorobenzene can be compared with similar compounds such as:
4-Bromo-1-butyne: This compound lacks the fluorine atom and is less stable but is a useful intermediate in organic synthesis.
4-Fluorobenzene: This compound lacks the alkyne and bromine groups, making it less reactive but more stable.
1-Bromo-4-butylbenzene: This compound has a butyl group instead of an alkyne, resulting in different reactivity and applications.
Propriétés
| 138487-23-7 | |
Formule moléculaire |
C10H8BrF |
Poids moléculaire |
227.07 g/mol |
Nom IUPAC |
1-(4-bromobut-2-ynyl)-4-fluorobenzene |
InChI |
InChI=1S/C10H8BrF/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4-7H,3,8H2 |
Clé InChI |
ALESWLHCYOTRQC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC#CCBr)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


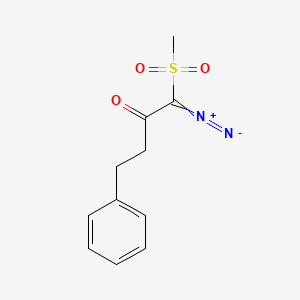

![2-[2-(2-Chlorophenyl)hydrazinylidene]-4,5-diphenyl-2H-imidazole](/img/structure/B14264176.png)
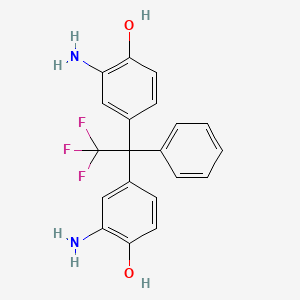
![2-Propenamide, 2-[(phenylthio)methyl]-](/img/structure/B14264180.png)
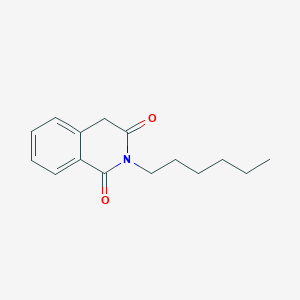
![4-[2-(5-Chloro-2-hydroxyphenyl)hydrazinylidene]-3,5-dihydroxycyclohexa-2,5-dien-1-one](/img/structure/B14264186.png)
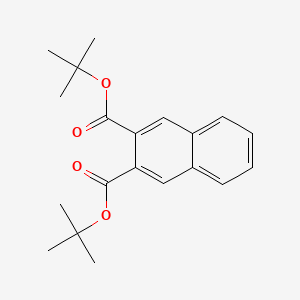

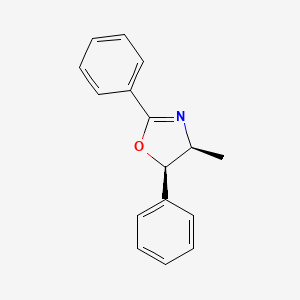
![Di([1,1'-biphenyl]-4-yl)phosphane](/img/structure/B14264210.png)
